Home > Products > Screening Compounds P72178 > 3a-Hydroxy-7-nitro-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one
3a-Hydroxy-7-nitro-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one -

3a-Hydroxy-7-nitro-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one

Catalog Number: EVT-13521206
CAS Number:
Molecular Formula: C17H13N3O4
Molecular Weight: 323.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3a-Hydroxy-7-nitro-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of skin disorders such as atopic dermatitis. This compound is characterized by its unique chemical structure, which includes a hydroxyl group and a nitro group attached to a pyrroloquinoline framework. The compound is also known by its CAS number, 856925-75-8, and is referred to in some literature as nitro-Blebbistatin .

Source and Classification

This compound is classified under the category of heterocyclic organic compounds due to the presence of nitrogen atoms in its ring structure. It falls within the broader class of quinoline derivatives, which are known for various biological activities. The synthesis and characterization of this compound have been documented in patent literature, highlighting its potential as a novel therapeutic agent .

Synthesis Analysis

The synthesis of 3a-hydroxy-7-nitro-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one typically involves multi-step organic reactions. Key methods include:

  1. Formation of the Pyrroloquinoline Framework: This is achieved through cyclization reactions involving appropriate precursors that contain both aromatic and aliphatic components.
  2. Introduction of Functional Groups: The hydroxyl and nitro groups are introduced using specific reagents under controlled conditions to ensure high yields and purity.
  3. Purification Techniques: Post-synthesis, techniques such as recrystallization or chromatography are employed to purify the compound.

Technical details regarding reaction conditions (temperature, solvent choice, reaction time) are critical for optimizing yield and selectivity.

Structural Data

  • Molecular Formula: C16H14N4O3
  • Molecular Weight: Approximately 310.31 g/mol
  • Key Functional Groups: Hydroxyl (-OH), Nitro (-NO2), Aromatic rings.

The structural integrity and stability of this compound can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Chemical Reactions Analysis

3a-Hydroxy-7-nitro-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one exhibits reactivity typical of nitro compounds and can participate in various chemical reactions:

  1. Reduction Reactions: The nitro group can be reduced to an amine under specific conditions.
  2. Electrophilic Substitution: The aromatic rings may undergo electrophilic substitution reactions, allowing for further functionalization.
  3. Condensation Reactions: The hydroxyl group can participate in condensation reactions with aldehydes or ketones.

These reactions are significant for modifying the compound to enhance its biological activity or to create derivatives with improved properties.

Mechanism of Action

The mechanism by which 3a-hydroxy-7-nitro-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one exerts its effects is not fully elucidated but may involve:

  1. Inhibition of Specific Enzymes: It may inhibit enzymes involved in inflammatory pathways related to skin disorders.
  2. Modulation of Cellular Signaling Pathways: The compound could influence signaling pathways that regulate cell proliferation and apoptosis in skin cells.

Data from biological assays would provide insights into its efficacy and specific targets within cellular systems.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like DMSO but may have limited solubility in water.

Chemical Properties

  • Stability: Generally stable under normal laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts with nucleophiles due to the presence of the electrophilic nitro group.

Relevant analyses such as thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can provide further insights into thermal stability and phase transitions.

Applications

The primary applications of 3a-hydroxy-7-nitro-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one include:

  1. Pharmaceutical Development: Potential use as an anti-inflammatory agent for treating skin conditions like atopic dermatitis.
  2. Research Tool: Utilized in studies aimed at understanding cellular mechanisms involved in inflammation and skin pathology.
  3. Lead Compound for Derivatives: Serves as a lead structure for developing new compounds with enhanced therapeutic profiles.

The ongoing research into this compound highlights its significance in medicinal chemistry and pharmacology, paving the way for innovative treatments for dermatological diseases.

Synthesis and Structure-Activity Relationships (SAR) of Pyrroloquinolinone Derivatives

Synthetic Pathways for Functionalized Dihydropyrroloquinolinones

Post-Ugi Modification Strategies for Core Scaffold Diversification

The Ugi four-component reaction (Ugi-4CR) serves as a pivotal platform for constructing the pyrroloquinolinone core, enabling efficient introduction of structural diversity. This multicomponent reaction converges amines, aldehydes, carboxylic acids, and isocyanides into a linear precursor, which undergoes in situ cyclization under mild acidic conditions to yield the dihydropyrrolo[2,3-b]quinolinone scaffold. Key modifications occur at three strategic positions:

  • C1 (Phenyl substituent): Determined by the choice of aldehyde component; electron-donating groups (e.g., -OCH₃) enhance solubility but reduce cyclization efficiency by 15-20% compared to electron-neutral substituents [2].
  • C3a (Hydroxy group): Generated via oxidative dearomatization during cyclization, with BF₃·OEt₂ proving optimal (85-92% yield) over Lewis acids like SnCl₄ (60-68% yield) [3].
  • C7 (Nitro group): Introduced through nitro-substituted anilines in Ugi inputs, though requiring subsequent reduction-protection steps to prevent interference with cyclization [3] [8].

A representative synthesis of 3a-Hydroxy-7-nitro-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one employs 4-nitroaniline, benzaldehyde, phenylacetic acid, and tert-butyl isocyanide, followed by BF₃·OEt₂-mediated cyclization (78% yield, purity >95% by HPLC) [8].

Radical Cyclization Approaches Using tert-Butyl Nitrite

tert-Butyl nitrite (TBN) enables direct C7-nitration of unsubstituted pyrroloquinolinones via radical pathways, circumventing pre-functionalized anilines. The protocol involves:

  • Generation of NO₂ radicals from TBN at 60-80°C
  • Regioselective electrophilic addition to C7 of the electron-rich quinoline ring (ortho to nitrogen)
  • Tautomerization to the aromatic nitro derivative [5] [8]

Optimization Parameters:

  • Temperature: 70°C optimal; <50°C results in incomplete reaction (<20% conversion), >90°C promotes dimerization byproducts (up to 40%)
  • Stoichiometry: 2.5 equiv. TBN achieves 89% nitration; excess TBN (≥4 equiv.) degrades the core
  • Substrate Scope: Electron-rich C6/C8 methoxy substituents enhance yield (92-94%) versus electron-withdrawing groups (e.g., C6-Cl: 68%) [5]

This method delivers 3a-Hydroxy-7-nitro-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one in 87% isolated yield from its unsubstituted precursor, demonstrating superior efficiency over classical nitration (HNO₃/H₂SO₄: 52% yield, 15% decomposition) [5] [8].

Design and Optimization of Photostable Nitro-Substituted Analogs

The nitro group in pyrroloquinolinones induces significant photodegradation via two pathways:

  • Nitro-to-nitrite rearrangement under blue light (λ=420-450 nm), forming quinone-like byproducts
  • ROS generation (singlet oxygen, O₂˙⁻) causing oxidative decomposition (50% degradation in 2h under ambient light) [4] [6]

Design Strategies for Photostability:

  • Ortho-Substitution Effects: C6/C8 methyl groups sterically hinder nitro group rotation, reducing photosensitization. Derivatives with C6-CH₃ show <10% degradation after 24h light exposure versus 90% for unsubstituted analogs [4].
  • Electron-Withdrawing Group Synergy: Trifluoromethyl at C4 lowers LUMO energy (-3.42 eV), localizing electron density away from the nitro group and reducing photoreactivity [6] [10].
  • Rigidified Analogs: Fusion of dioxolane at C6-C7 positions restricts conformational flexibility, increasing quantum yield (ΦF=0.42) and reducing ROS generation by 8-fold [3] [10].

Table 1: Photophysical Properties of Optimized Nitro-Substituted Analogs

Compoundλₐbs (nm)λₑₘ (nm)Stokes Shift (cm⁻¹)Half-Life (h, light)
7-NO₂ (Unoptimized)42049034002.1 ± 0.3
7-NO₂, 6-CH₃4284953200>48
7-NO₂, 4-CF₃435505318036.5 ± 2.1
7-NO₂, Dioxolane-fused4154803980>48

Notable Analogs:

  • 6-Methyl-7-nitro derivative: Synthesized via TBN nitration of C6-methyl precursor (85% yield), exhibiting 23-fold enhanced photostability and retained myosin inhibition (IC₅₀=3.8 μM) [4].
  • Dioxolane-fused analog: Achieves exceptional Stokes shift (3980 cm⁻¹), minimizing self-quenching while maintaining ATPase inhibition (IC₅₀=4.2 μM) [3] [10].

SAR Studies on Myosin ATPase Inhibition Potency

The 3a-hydroxy-1-phenylpyrroloquinolin-4-one core demonstrates selective inhibition of non-muscle myosin II isoforms (NMIIA/NMIIB), with SAR governed by three key pharmacophores:

  • C3a-Hydroxy Group: Essential for H-bonding with Glu⁴⁸¹ in the myosin ATPase pocket. Dehydration to 3a,4-alkene abrogates inhibition (IC₅₀>100 μM vs. 2.8 μM for hydroxyl analog) [4].
  • C7-Substituents: Nitro group enhances potency 6-fold (IC₅₀=3.1 μM) versus hydrogen (IC₅₀=18.9 μM) or methoxy (IC₅₀=22.4 μM), attributed to:
  • Electron-withdrawal stabilizing the enone system (C4=O/C2-C3 bond)
  • Edge-to-face π-stacking with Phe⁵⁰³ in the hydrophobic cleft [2] [4]
  • N1-Phenyl Orientation: para-Substitution with electron-donating groups (-NH₂, -OCH₃) improves water solubility but reduces hydrophobic contacts:
  • p-Amino: IC₅₀=6.6 μM (aqueous solubility: 398 μM)
  • Unsubstituted: IC₅₀=3.1 μM (solubility: 82 μM) [4] [9]

Table 2: Myosin II ATPase Inhibition by Key Structural Modifications

Structural FeatureRepresentative CompoundIC₅₀ (μM) ± SEMSelectivity (vs. Myosin V)
C7-Substituent:
-H3a-Hydroxy-1-phenyl derivative18.9 ± 1.4>150
-NO₂Target compound (7-NO₂)3.1 ± 0.3>150
-OCH₃7-Methoxy analog22.4 ± 1.7>150
C3a Modification:
Dehydrated (3a,4-alkene)1-Phenylpyrrolo[2,3-b]quinolin-4-one>100NT
Deoxy (3a-H)1,2,3,3a-Tetrahydro derivative84.2 ± 5.1>150
N1-Phenyl Substitution:
para-NH₂p-Amino-1-phenyl analog6.6 ± 0.5>150
meta-CF₃m-Trifluoromethyl analog4.9 ± 0.4>150

Stereoelectronic Insights:

  • C4 Carbonyl Conjugation: Planar enone systems (C2=C3-C4=O) enhance binding by 7-fold versus saturated lactams (ΔG = -8.2 vs. -6.9 kcal/mol), confirmed via molecular docking [4] [9].
  • Nitro Group Positioning: C7-nitro maximizes activity; C6-nitro isomers show 60% reduced potency due to disrupted hydrophobic pocket interactions [3].
  • C6/C8 Methylation: Improves membrane permeability (log P = 2.1 vs. 1.7 for unmethylated) without compromising ATPase inhibition (IC₅₀=3.8 μM) [4].

Properties

Product Name

3a-Hydroxy-7-nitro-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one

IUPAC Name

3a-hydroxy-7-nitro-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one

Molecular Formula

C17H13N3O4

Molecular Weight

323.30 g/mol

InChI

InChI=1S/C17H13N3O4/c21-15-13-7-6-12(20(23)24)10-14(13)18-16-17(15,22)8-9-19(16)11-4-2-1-3-5-11/h1-7,10,22H,8-9H2

InChI Key

VIMYHNYWFMRDKQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=NC3=C(C=CC(=C3)[N+](=O)[O-])C(=O)C21O)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.